molecular formula C8H15ClF3NO2 B12857194 4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride

4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride

Cat. No.: B12857194
M. Wt: 249.66 g/mol
InChI Key: QHQXIAWIMUFDBR-JEDNCBNOSA-N
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Description

4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride is a synthetic organic compound with the molecular formula C8H15ClF3NO2. It is a derivative of alanine, where the alpha carbon is substituted with a trifluoromethyl group and the amino group is protected as a tert-butyl ester. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoroalanine: A similar compound without the tert-butyl ester group.

    Trifluoromethylalanine: Another derivative with different substitution patterns on the alanine backbone.

    Fluoroalanine: A simpler analog with fewer fluorine atoms.

Uniqueness

4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride is unique due to its combination of the trifluoromethyl group and the tert-butyl ester protection. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H15ClF3NO2

Molecular Weight

249.66 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate;hydrochloride

InChI

InChI=1S/C8H14F3NO2.ClH/c1-7(2,3)14-6(13)5(12)4-8(9,10)11;/h5H,4,12H2,1-3H3;1H/t5-;/m0./s1

InChI Key

QHQXIAWIMUFDBR-JEDNCBNOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(F)(F)F)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(CC(F)(F)F)N.Cl

Origin of Product

United States

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